Fmoc-3,4-dichloro-D-phenylalanine

Catalog No.
S1768669
CAS No.
177966-58-4
M.F
C24H19Cl2NO4
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3,4-dichloro-D-phenylalanine

CAS Number

177966-58-4

Product Name

Fmoc-3,4-dichloro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

QNVHCYWPXIGFGN-JOCHJYFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Synonyms

177966-58-4;Fmoc-D-3,4-dichlorophe;Fmoc-3,4-dichloro-D-phenylalanine;Fmoc-D-Phe(3,4-Cl2)-OH;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;FMOC-D-PHE(3,4-DICL)-OH;Fmoc-L-phe(3,4-Cl2)-OH;Fmoc-D-3,4-Dichlorophenylalanine;AC1MBSTX;47425_ALDRICH;SCHEMBL119512;47425_FLUKA;CTK8C5622;MolPort-001-758-488;ZINC2564728;CF-352;FMOC-3,4-DICHLORO-D-PHE-OH;FMOC-D-3,4-DICHLORO-PHE-OH;AKOS015837447;AKOS015889731;AB05856;AM82046;FMOC-(3,4-DI-CL)-D-PHE-OH;RTR-008146;AC-16843

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Peptide Synthesis:

Fmoc-3,4-dichloro-D-phenylalanine (Fmoc-D-Phe(3,4-DiCl)-OH) is a valuable building block in peptide synthesis, particularly for the creation of unnatural peptides with unique properties and functions. The "Fmoc" group (Fluorenylmethoxycarbonyl) attached to the molecule serves as a protecting group during peptide chain assembly, ensuring selective attachment of other amino acids. The presence of two chlorine atoms at the 3rd and 4th positions of the phenyl ring introduces hydrophobic and electron-withdrawing characteristics, potentially influencing the peptide's conformation, stability, and interaction with other molecules [, ].

Protein-Protein Interaction Studies:

Fmoc-3,4-dichloro-D-phenylalanine can be incorporated into peptides specifically designed to probe protein-protein interactions. The unique properties of the modified phenyl ring can be used to modulate the peptide's binding affinity and selectivity towards target proteins. This allows researchers to study specific protein-protein interactions involved in various biological processes, potentially leading to the development of new therapeutic agents [].

Development of Novel Enzyme Inhibitors:

The modified structure of Fmoc-3,4-dichloro-D-phenylalanine can also be exploited to design novel enzyme inhibitors. By incorporating this building block into peptides that mimic the natural substrates of enzymes, researchers can potentially develop inhibitors with improved potency and selectivity. This approach holds promise for the development of new drugs for various diseases by targeting specific enzymes involved in pathological processes [].

Fmoc-3,4-dichloro-D-phenylalanine is a derivative of phenylalanine, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring. It is commonly used in peptide synthesis due to its ability to serve as a building block in the formation of peptide chains. The compound has a molecular formula of C₁₈H₁₆Cl₂N₁O₂ and a molecular weight of 470.34 g/mol. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the protection of amino groups during peptide synthesis .

, particularly in peptide coupling reactions. These reactions often involve the activation of the carboxylic acid group to form an amide bond with another amino acid. For instance, it can react with dipeptide substrates in dichloromethane to yield Fmoc-3,4-dichloro-D-phenylalanine dipeptide esters . Additionally, it can undergo hydrolysis under acidic or basic conditions, releasing the Fmoc group and regenerating the free amino acid.

While specific biological activities of Fmoc-3,4-dichloro-D-phenylalanine are not extensively documented, its structural similarity to phenylalanine suggests potential interactions with biological systems that utilize this amino acid. Phenylalanine derivatives have been studied for their roles in neurotransmitter synthesis and as precursors for various biochemical pathways. The introduction of halogen atoms may also influence its interaction with enzymes or receptors involved in these pathways.

The synthesis of Fmoc-3,4-dichloro-D-phenylalanine typically involves several steps:

  • Protection: The amino group of D-phenylalanine is protected using the Fmoc group.
  • Halogenation: The protected amino acid undergoes electrophilic aromatic substitution to introduce the dichloro substituents at the 3 and 4 positions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Alternative methods may include solid-phase peptide synthesis techniques where Fmoc-3,4-dichloro-D-phenylalanine is incorporated into growing peptide chains on a solid support .

Fmoc-3,4-dichloro-D-phenylalanine is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
  • Research: It is utilized in studies involving structure-activity relationships of peptides and proteins.

Its unique structure allows for modifications that can lead to peptides with enhanced stability or altered biological properties .

Several compounds share structural similarities with Fmoc-3,4-dichloro-D-phenylalanine. These include:

Compound NameStructural FeaturesUnique Aspects
Fmoc-D-phenylalanineContains only one chlorineCommonly used in peptide synthesis
Fmoc-3,4,5-trifluoro-D-phenylalanineContains three fluorinesIncreased hydrophobicity
Fmoc-L-tyrosineHydroxyl group at para positionInvolved in various biological processes
Fmoc-L-homophenylalanineSimilar backbone but different substituentsUsed for studying protein interactions

The introduction of chlorine atoms in Fmoc-3,4-dichloro-D-phenylalanine provides unique electronic properties that may enhance or alter its reactivity and interaction profiles compared to other derivatives .

Fmoc-3,4-dichloro-D-phenylalanine (C₂₄H₁₉Cl₂NO₄, molecular weight: 456.32 g/mol) consists of a D-phenylalanine backbone modified with two chlorine atoms at the 3- and 4-positions of the aromatic ring and an Fmoc group protecting the α-amino group. The Fmoc moiety—a fluorenylmethyloxycarbonyl carbamate—imparts base lability, allowing selective removal under mild conditions (e.g., piperidine). Key structural features include:

  • Stereochemistry: The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, making it valuable for designing enantiomeric peptides.
  • Chlorine Substituents: The electron-withdrawing chlorine atoms enhance the aromatic ring’s stability and influence peptide-receptor interactions.
  • Fmoc Group: The fluorenylmethyloxycarbonyl group provides UV detectability (λ = 301 nm), facilitating real-time monitoring during synthesis.

Table 1: Molecular Properties of Fmoc-3,4-Dichloro-D-Phenylalanine

PropertyValueSource
Molecular FormulaC₂₄H₁₉Cl₂NO₄
Molecular Weight456.32 g/mol
Melting Point110–118°C
CAS Number177966-58-4
Optical Rotation+30° ± 3° (C=1 in DMF)

Historical Context in Peptide Synthesis

The Fmoc group, introduced by Louis Carpino in 1972, addressed the need for base-labile protecting groups orthogonal to acid-sensitive counterparts like tert-butoxycarbonyl (Boc). Early peptide synthesis relied on Boc chemistry, which required harsh acidic conditions (e.g., hydrogen fluoride) for deprotection, limiting compatibility with acid-labile residues. Fmoc’s base-labile nature (removable with piperidine) enabled milder synthesis workflows, accelerating its adoption in solid-phase peptide synthesis (SPPS) by the 1980s.

Fmoc-3,4-dichloro-D-phenylalanine emerged as a derivative optimized for introducing hydrophobic, sterically hindered residues into peptides. Its dichloro-substituted aromatic ring enhances metabolic stability and binding affinity in therapeutic peptides. The D-configuration further allows exploration of non-natural peptide conformations resistant to enzymatic degradation.

Role in Modern Organic and Medicinal Chemistry

In contemporary research, Fmoc-3,4-dichloro-D-phenylalanine serves three primary roles:

  • Peptide Synthesis:

    • SPPS Compatibility: The Fmoc group’s UV activity enables real-time monitoring during automated synthesis, while its base lability ensures selective deprotection without disturbing acid-sensitive linkers.
    • Orthogonal Protection: Paired with tert-butyl-based side-chain protectors, it supports complex peptide architectures, including cyclic and glycosylated derivatives.
  • Drug Development:

    • Targeted Therapeutics: Its hydrophobic chlorine substituents enhance interactions with protein binding pockets, making it valuable in oncology (e.g., kinase inhibitors) and neurology (e.g., neuropeptide analogs).
    • Peptidomimetics: The D-configuration facilitates creation of protease-resistant analogs for oral drug candidates.
  • Bioconjugation:

    • Fluorescent Probes: The fluorenyl group’s intrinsic fluorescence allows tagging peptides for cellular tracking.
    • Surface Functionalization: Used to modify biomaterials for drug delivery systems.

XLogP3

5.9

Dates

Modify: 2023-08-15

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